(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid
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Overview
Description
Lancovutide is a peptide antibiotic that is currently in clinical development for the treatment of cystic fibrosis. It is a 19-amino-acid tetracyclic peptide produced by the bacterium Streptoverticillium cinnamoneus. Lancovutide belongs to the class of lantibiotics, which are bacteriocins characterized by the presence of a high proportion of unusual amino acids .
Scientific Research Applications
Lancovutide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and post-translational modifications.
Biology: Lancovutide is studied for its antimicrobial properties and its role in bacterial cell wall biosynthesis.
Medicine: It is being investigated for the treatment of cystic fibrosis due to its ability to stimulate chloride secretion in lung epithelial cells, which helps prevent mucus buildup.
Industry: Lancovutide is explored for its potential use in developing new antibiotics and as a biopreservative in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lancovutide is synthesized through ribosomal synthesis followed by post-translational modifications. The biosynthesis involves the formation of thioether bridges, which are crucial for its biological activity. The peptide is initially synthesized as a precursor peptide, which undergoes enzymatic modifications to form the mature lantibiotic .
Industrial Production Methods
Industrial production of Lancovutide involves fermentation processes using Streptoverticillium cinnamoneus. The fermentation broth is then subjected to purification processes, including chromatography, to isolate the peptide in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lancovutide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid residues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions typically occur under mild conditions to preserve the peptide’s structure .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of Lancovutide, as well as substituted peptides with modified amino acid residues .
Mechanism of Action
Lancovutide exerts its effects by binding to phosphatidylethanolamine in cellular membranes. This binding changes the biophysical properties of the membrane and perturbs ion channel function. Specifically, Lancovutide stimulates the secretion of chloride ions from epithelial cells in the lungs. This increased chloride secretion is accompanied by an obligatory increase in water secretion, which helps prevent the thickening of lung secretions and mucus buildup .
Comparison with Similar Compounds
Lancovutide is closely related to cinnamycin, another lantibiotic produced by Streptoverticillium cinnamoneus. Both compounds share similar structures and mechanisms of action. Lancovutide is unique in its specific application for cystic fibrosis treatment. Other similar compounds include duramycin and planosporicin, which also belong to the lantibiotic class and exhibit antimicrobial properties .
List of Similar Compounds
- Cinnamycin
- Duramycin
- Planosporicin
Properties
Duramycin becomes deposited in cellular membranes where it binds to phosphatidylethanolamine. It may thereby change biophysical membrane properties and perturb ion channel function. Duramycin stimulates secretion of electrically charged atoms (ions) of chloride from epithelial cells in the lungs. Increased chloride secretion is accompanied by obligatory increase in water secretion from same cells. This may prevent the thickening of lung secretions and prevent further mucus build up and its progressive contribution to lung tissue damage. | |
CAS No. |
1391-36-2 |
Molecular Formula |
C89H125N23O25S3 |
Molecular Weight |
2013.3 g/mol |
IUPAC Name |
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N23O25S3/c1-44(2)67-85(131)107-60-42-138-41-59-80(126)106-61-43-140-46(4)69(87(133)103-56(76(122)108-67)35-49-23-12-7-13-24-49)109-77(123)55(34-48-21-10-6-11-22-48)102-83(129)62-27-18-32-112(62)66(116)39-96-73(119)54(33-47-19-8-5-9-20-47)101-79(125)58(104-81(61)127)37-94-31-17-15-26-53(88(134)135)100-86(132)68(110-78(124)57(36-64(93)114)97-65(115)38-95-84(130)70(111-82(60)128)71(117)89(136)137)45(3)139-40-50(91)72(118)98-51(25-14-16-30-90)74(120)99-52(75(121)105-59)28-29-63(92)113/h5-13,19-24,44-46,50-62,67-71,94,117H,14-18,25-43,90-91H2,1-4H3,(H2,92,113)(H2,93,114)(H,95,130)(H,96,119)(H,97,115)(H,98,118)(H,99,120)(H,100,132)(H,101,125)(H,102,129)(H,103,133)(H,104,127)(H,105,121)(H,106,126)(H,107,131)(H,108,122)(H,109,123)(H,110,124)(H,111,128)(H,134,135)(H,136,137)/t45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-,62-,67-,68+,69+,70-,71+/m0/s1 |
InChI Key |
SFWLDKQAUHFCBS-AOEYGKNYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@@H]4C(=O)N[C@@H](CS1)C(=O)N[C@@H](CNCCCC[C@H](NC(=O)[C@@H]([C@@H](SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)[C@H](C(=O)O)O)CC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(CSCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)N)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Canonical SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Origin of Product |
United States |
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